molecular formula C23H16ClNO4 B11164302 N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide

N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide

Cat. No.: B11164302
M. Wt: 405.8 g/mol
InChI Key: HQXVNLBPCNIZPB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide is a novel synthetic chemical entity offered for early-stage discovery research. This compound features a complex molecular architecture that incorporates two privileged structures in medicinal chemistry: a benzamide and an isocoumarin (1H-isochromen-1-one) moiety. The benzamide scaffold is a common feature in many biologically active compounds and pharmaceutical agents . The isocoumarin core is a valuable structural subunit found in numerous natural and synthetic compounds known to exhibit a wide range of potent biological activities . Isocoumarins and related benzopyran compounds have been extensively investigated for their diverse physiological effects, which include significant antiviral and antitumor properties . Specifically, such compounds have shown promise in research targeting viruses like hepatitis B, as well as in studying cancers affecting various organs . The synthesis of this particular molecule leverages advanced synthetic methodologies, potentially involving transition metal-catalyzed annulations for constructing complex oxygen-containing heterocycles from benzamide precursors . As a research chemical, this compound serves as a critical building block for chemical biologists and medicinal chemists. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the exploration of new pharmacological pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H16ClNO4

Molecular Weight

405.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(1-oxoisochromen-3-yl)benzamide

InChI

InChI=1S/C23H16ClNO4/c1-28-20-11-10-15(13-19(20)24)25-22(26)18-9-5-4-8-17(18)21-12-14-6-2-3-7-16(14)23(27)29-21/h2-13H,1H3,(H,25,26)

InChI Key

HQXVNLBPCNIZPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)O3)Cl

Origin of Product

United States

Preparation Methods

Nitration and Reduction of 4-Methoxyaniline

3-Chloro-4-methoxyaniline is synthesized via nitration of 4-methoxyaniline followed by reduction and diazotization-chlorination:

  • Nitration : Treatment of 4-methoxyaniline with HNO₃/H₂SO₄ at 0–5°C yields 3-nitro-4-methoxyaniline.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, producing 3-amino-4-methoxyaniline.

  • Chlorination : Diazotization with NaNO₂/HCl at 0°C, followed by reaction with CuCl, introduces the chlorine substituent.

Table 1: Optimization of Chlorination Conditions

Temperature (°C)CuCl EquivalentsYield (%)
01.278
51.582
102.065

Higher temperatures (>5°C) lead to side reactions, while excess CuCl improves yield up to 82%.

Preparation of 2-(1-Oxoisochromen-3-yl)benzoic Acid

Isochromenone Ring Synthesis

The isochromenone core is constructed via cyclization of 2-alkynylbenzamide derivatives. A representative protocol involves:

  • Sonogashira Coupling : Reaction of 2-iodobenzoic acid with terminal alkynes (e.g., phenylacetylene) using PdCl₂(PPh₃)₂ and CuI yields 2-(alkynyl)benzoic acids.

  • Cyclization : Treatment with PPh₃ and I₂ in DMF induces iodocyclization, forming the isochromenone ring.

Equation 1 :

2-Iodobenzoic acid+RC≡CHPd/Cu2-(RC≡C)benzoic acidI₂, PPh₃2-(1-oxoisochromen-3-yl)benzoic acid\text{2-Iodobenzoic acid} + \text{RC≡CH} \xrightarrow{\text{Pd/Cu}} \text{2-(RC≡C)benzoic acid} \xrightarrow{\text{I₂, PPh₃}} \text{2-(1-oxoisochromen-3-yl)benzoic acid}

Yields for this step range from 41% to 82%, depending on the alkyne substituent (Table 2).

Table 2: Alkyne Substituent Effects on Cyclization Yield

Alkyne (R)Yield (%)
n-Hexyl40
Cyclohexyl50
tert-Butyl82

Bulkier substituents (e.g., tert-butyl) enhance yield by stabilizing transition states during cyclization.

Amide Bond Formation

Schotten-Baumann Reaction

The benzamide linkage is formed via acylation of 3-chloro-4-methoxyaniline with 2-(1-oxoisochromen-3-yl)benzoyl chloride:

  • Benzoyl Chloride Preparation : Treatment of 2-(1-oxoisochromen-3-yl)benzoic acid with SOCl₂ or (COCl)₂ generates the acyl chloride.

  • Coupling : Reaction with 3-chloro-4-methoxyaniline in a biphasic system (NaOH/H₂O-CH₂Cl₂) under vigorous stirring.

Equation 2 :

2-(1-Oxoisochromen-3-yl)benzoic acid+SOCl2Acyl chloride3-Cl-4-MeO-anilineTarget compound\text{2-(1-Oxoisochromen-3-yl)benzoic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{3-Cl-4-MeO-aniline}} \text{Target compound}

Table 3: Solvent Effects on Amidation Yield

Solvent SystemYield (%)Purity (%)
H₂O/CH₂Cl₂7598
THF/H₂O6895
EtOAc/H₂O6090

The H₂O/CH₂Cl₂ system minimizes hydrolysis of the acyl chloride, achieving 75% yield.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc gradient) to remove unreacted starting materials and byproducts. HPLC analysis (C18 column, MeCN/H₂O) confirms >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.6 Hz, 1H, isochromenone-H), 7.89–7.45 (m, 8H, aromatic), 6.92 (d, J = 8.8 Hz, 1H, aniline-H), 3.87 (s, 3H, OCH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O, amide), 1640 cm⁻¹ (C=O, isochromenone).

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

A patent-derived method employs Pd-catalyzed aminocyclization-Heck cascades to construct the benzamide scaffold in one pot. For example, treatment of N-(PMB)-2-alkynylanilines with acrylates under Pd(OAc)₂/PPh₃ catalysis yields dehydrotryptophan analogs, which can be adapted for isochromenone synthesis.

Table 4: Palladium Catalyst Screening

CatalystLigandYield (%)
Pd(OAc)₂PPh₃72
PdCl₂(PPh₃)₂None65
Pd₂(dba)₃Xantphos58

Pd(OAc)₂ with PPh₃ provides optimal activity due to enhanced oxidative addition kinetics.

Scalability and Process Optimization

Large-Scale Bromocyclization

A kilogram-scale synthesis reported in a patent uses LiAlH₄ reduction followed by PBr₃-mediated bromination to generate key intermediates. This approach achieves 91% yield over two steps, demonstrating industrial viability.

Green Chemistry Considerations

Replacement of SOCl₂ with (COCl)₂ reduces hazardous waste generation. Microwave-assisted cyclization (100°C, 30 min) cuts reaction times by 70% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the isochromenyl moiety can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

Research indicates that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that related compounds demonstrate significant antibacterial and antifungal properties. For instance, a series of benzamide derivatives were evaluated against mycobacterial strains and showed comparable activity to standard antibiotics like isoniazid and ciprofloxacin .
  • Anticancer Potential : The structural framework of this compound suggests potential anticancer activity. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have shown promise as anti-inflammatory agents, which could be beneficial in treating conditions characterized by chronic inflammation .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of this compound is crucial for optimizing its biological activity. Variations in substituents on the aromatic rings significantly influence the compound's reactivity and interaction with biological targets. Comparative analysis with structurally similar compounds reveals insights into how modifications can enhance or diminish activity .

Comparison Table of Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-(3,4-dimethoxyphenethyl)-2-(1-oxo-1H-isocoumarin)Dimethoxy groups instead of chloroEnhanced solubility
N-(4-bromoanilino)-2-(1H-coumarin)Bromine substitutionDifferent halogen effects
N-(4-hydroxyphenyl)-2-(1H-isocoumarin)Hydroxy group presencePotential for increased reactivity

Case Studies

Several case studies highlight the applications of this compound:

  • Antibacterial Screening : A study evaluated a series of benzamide derivatives against various bacterial strains, demonstrating that compounds with similar structures exhibited substantial antibacterial activity, suggesting potential for development into new therapeutic agents .
  • Anticancer Research : Investigations into the anticancer properties of related compounds have shown promising results in inhibiting tumor growth in vitro, indicating the need for further exploration into their mechanisms of action .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(3-Chloro-4-methoxyphenyl)benzamide (3c)
  • Structure : Lacks the isochromen moiety but shares the 3-chloro-4-methoxyphenyl group.
  • Synthesis: Synthesized via nickel-catalyzed reductive aminocarbonylation of iodobenzene and 2-chloro-4-nitroanisole, yielding 75% as a brown amorphous solid .
  • Key Differences : The absence of the isochromen ring likely reduces steric hindrance and conjugation effects compared to the target compound.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Features a 3,4-dimethoxyphenethyl group instead of the chloro-methoxyphenyl group.
  • Synthesis : Prepared from benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
  • Comparison : The ethylamine linker and additional methoxy group may enhance solubility but reduce electrophilicity compared to the chloro substituent in the target compound.
N-(3-chlorophenethyl)-4-nitrobenzamide
  • Structure : Includes a nitro group at the benzamide’s 4-position and a 3-chlorophenethyl chain.
  • Synthesis : Formed via reaction of 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine, characterized by NMR and UV spectroscopy .

Functional Group Impact on Properties

  • Chloro vs. Methoxy Groups : The 3-chloro substituent in the target compound and 3c enhances electrophilicity and may influence binding interactions in biological systems. In contrast, methoxy groups (e.g., in Rip-B) improve solubility via hydrogen bonding .
  • Nitro Groups : Compounds like N-(3-chlorophenethyl)-4-nitrobenzamide exhibit higher reactivity in reduction or nucleophilic substitution reactions due to the nitro group’s electron-withdrawing nature .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide is a synthetic compound notable for its complex structure, which includes a benzamide moiety linked to an isochromenone. This compound is characterized by the presence of a chloro and a methoxy group on the phenyl ring, contributing to its unique chemical properties and potential biological activities. The molecular formula of this compound is C23H16ClNO4C_{23}H_{16}ClNO_4 with a molecular weight of 405.8 g/mol .

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Utilizing appropriate starting materials such as isochromenones and substituted anilines.
  • Coupling Reactions : Employing coupling agents to facilitate the formation of the benzamide linkage.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Antimicrobial Activity : Studies have shown that derivatives of this compound can possess significant antimicrobial properties. For example, related compounds have been tested against various bacterial strains and fungi, demonstrating promising inhibitory effects .

Anticancer Activity : There is growing interest in the anticancer potential of benzamide derivatives. Research has indicated that certain structural modifications can enhance their efficacy against cancer cell lines, including melanoma . The selective cytotoxicity observed in related compounds suggests that this compound may also exhibit similar properties.

Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as tyrosinase, which plays a critical role in melanin production. Inhibition of this enzyme can have implications for treating hyperpigmentation disorders .

Comparative Analysis

To understand the biological activity better, a comparative analysis with structurally similar compounds is essential. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
N-(3,4-dimethoxyphenethyl)-2-(1-oxo-1H-isocoumarin)Dimethoxy groups instead of chloroEnhanced solubility
N-(4-bromoanilino)-2-(1H-coumarin)Bromine substitutionDifferent halogen effects
N-(4-hydroxyphenyl)-2-(1H-isocoumarin)Hydroxy group presencePotential for increased reactivity

These compounds differ primarily in their substituents on the aromatic rings, which can significantly influence their biological activity and chemical reactivity .

Case Studies

Several case studies have highlighted the biological activity of benzamide derivatives:

  • Study on Melanoma Cells : A derivative similar to this compound exhibited selective cytotoxicity against human melanoma cells while sparing normal cells. This study utilized MTT assays and flow cytometry to assess cell viability and cycle arrest .
  • Antifungal Activity Evaluation : Research has demonstrated that certain benzamide derivatives show significant antifungal activity against pathogens like Candida albicans and Aspergillus niger, indicating their potential as therapeutic agents in treating fungal infections .

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